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This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) spectroscopic data for 5-Hydroxy-2-methylbenzonitrile (CsH7NO). Designed for
researchers, scientists, and professionals in drug development, this document outlines the
predicted *H and 3C NMR spectral characteristics of the molecule. Given the limited availability
of direct experimental spectra in public databases, this guide synthesizes data from structurally
related compounds and foundational spectroscopic principles to offer a robust analytical
framework.

Molecular Structure and Spectroscopic Overview

5-Hydroxy-2-methylbenzonitrile is a substituted aromatic compound with the chemical
formula CsH7NO and a molecular weight of 133.15 g/mol .[1] Its structure consists of a
benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CHs) group, and a nitrile (-
C=N) group. The strategic placement of these functional groups dictates the electronic
environment of each atom, resulting in a unique and predictable NMR fingerprint.

The presence of both electron-donating groups (hydroxyl and methyl) and an electron-
withdrawing group (nitrile) on the aromatic ring leads to a distinct pattern of chemical shifts in
both *H and 13C NMR spectra, allowing for unambiguous structural elucidation.
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Predicted *H NMR Spectroscopic Data

The H NMR spectrum of 5-Hydroxy-2-methylbenzonitrile is anticipated to exhibit
characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The
exact chemical shifts are influenced by the choice of deuterated solvent, concentration, and
temperature.[2] For the purpose of this guide, predictions are based on typical values observed
for similar phenolic and benzonitrile compounds in a common NMR solvent like
deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities

Predicted Coupling
Proton . . s
. Chemical Shift  Multiplicity Constant (J, Notes
Assignment
(5, ppm) Hz)
Chemical shift is
highly dependent
on solvent,
Hydroxyl (-OH) 4.0 - 6.0 (broad) Singlet (broad) N/A concentration,
and temperature.
May exchange
with D20.
Aromatic CH (H- Ortho-coupling
~7.3 Doublet ~8.0 )
6) with H-4.
Ortho-coupling
Aromatic CH (H- Doublet of with H-6 and
~6.9 ~8.0,~2.0 _
4) doublets meta-coupling
with H-3.
Aromatic CH (H- Meta-coupling
~6.8 Doublet ~2.0 ]
3) with H-4.
Methyl (-CHs) ~2.4 Singlet N/A

Causality Behind Predicted Shifts:
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» The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical
exchange. Its chemical shift can vary significantly.

e The aromatic protons will appear in the range of & 6.8-7.3 ppm. The electron-donating
hydroxyl group will shield the ortho and para protons (H-4 and H-6), shifting them upfield
compared to benzene (& 7.34 ppm). The nitrile group, being electron-withdrawing, will
deshield the ortho and para protons (H-3 and H-6). The interplay of these effects results in
the predicted shifts.

e The methyl protons are attached to the aromatic ring and are expected to resonate around o
2.4 ppm, a typical region for aryl methyl groups.

Predicted **C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum of 5-Hydroxy-2-methylbenzonitrile will display
signals for all eight carbon atoms in the molecule. The chemical shifts are highly indicative of
the electronic environment of each carbon atom.

Table 2: Predicted 3C NMR Chemical Shifts
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. Predicted Chemical Shift
Carbon Assignment Notes

(6, ppm)

Carbon attached to the

C5 (-OH) 155 - 160 hydroxyl group, significantly
deshielded.
Quaternary carbon attached to
C2 (-CHs) 135-140
the methyl group.
Quaternary carbon attached to
C1 (-CN) 110- 115 o
the nitrile group.
C6 130 - 135
C4 120- 125
C3 115-120
o Characteristic chemical shift
Nitrile (-C=N) 118 - 122 o
for a nitrile carbon.
Methyl (-CHs3) 20 - 25

Rationale for Chemical Shift Assignments:

e The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C5) is
expected to be the most deshielded among the aromatic carbons.

e The quaternary carbons (C1 and C2) will generally have weaker signals compared to the
protonated carbons.

e The nitrile carbon (C=N) has a characteristic chemical shift in the range of 118-122 ppm.[3]
o The methyl carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality *H and 13C NMR spectra of 5-Hydroxy-2-methylbenzonitrile, the
following experimental protocol is recommended. This protocol is designed to be a self-
validating system, ensuring accuracy and reproducibility.
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Step-by-Step Methodology:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 5-Hydroxy-2-methylbenzonitrile solid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry NMR tube. DMSO-ds is often a good choice for
phenolic compounds as it can help in observing the hydroxyl proton.[2][4]

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

e Instrument Setup and Referencing:
o Use a standard 400 MHz (or higher) NMR spectrometer.
o Tune and shim the instrument to achieve optimal magnetic field homogeneity.

o Reference the *H and *3C spectra to the residual solvent peak. For DMSO-de, the residual
proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.[5][6] Alternatively, a
small amount of tetramethylsilane (TMS) can be added as an internal standard ( 0.00
ppm for both *H and 13C).[5]

e 1H NMR Acquisition Parameters:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: ~16 ppm (centered around 6 ppm).
o Acquisition Time: ~2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 8-16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition Parameters:
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o Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

o Spectral Width: ~240 ppm (centered around 120 ppm).

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

o Number of Scans: 256-1024 scans, or more, to achieve an adequate signal-to-noise ratio,
especially for the quaternary carbons.

Visualization of Molecular Structure and Logic

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular
structure with atom numbering and the logical workflow for spectroscopic analysis.
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Caption: Standard workflow for NMR-based structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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